molecular formula C18H30N2O2 B2844769 N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}cyclohex-3-ene-1-carboxamide CAS No. 2034324-97-3

N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}cyclohex-3-ene-1-carboxamide

Cat. No.: B2844769
CAS No.: 2034324-97-3
M. Wt: 306.45
InChI Key: OZMJYAQGLPWISP-UHFFFAOYSA-N
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Description

N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}cyclohex-3-ene-1-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a cyclohexene ring, a piperidine ring, and a tetrahydropyran moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}cyclohex-3-ene-1-carboxamide typically involves multiple steps, starting with the preparation of the piperidine and tetrahydropyran intermediates. The key steps include:

    Formation of the Piperidine Intermediate: This involves the reaction of piperidine with suitable reagents to introduce the tetrahydropyran moiety.

    Cyclohexene Carboxamide Formation: The cyclohexene ring is introduced through a series of reactions, often involving cyclization and amide formation.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}cyclohex-3-ene-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where functional groups on the molecule are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or other nucleophiles in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}cyclohex-3-ene-1-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}cyclohex-3-ene-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(tetrahydro-2H-pyran-4-yl)-4-piperidinamine dihydrochloride
  • (4-(4-chlorophenyl)tetrahydro-2H-pyran-4-yl)methanamine hydrochloride
  • 4-amino-4-hydroxymethyl-tetrahydro-2H-pyran hydrochloride

Uniqueness

N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}cyclohex-3-ene-1-carboxamide stands out due to its unique combination of structural features, which confer specific chemical and biological properties

Properties

IUPAC Name

N-[[1-(oxan-4-yl)piperidin-4-yl]methyl]cyclohex-3-ene-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H30N2O2/c21-18(16-4-2-1-3-5-16)19-14-15-6-10-20(11-7-15)17-8-12-22-13-9-17/h1-2,15-17H,3-14H2,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZMJYAQGLPWISP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC=C1)C(=O)NCC2CCN(CC2)C3CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H30N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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